molecular formula C23H19N7O2S2 B12129988 N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12129988
M. Wt: 489.6 g/mol
InChI Key: RUIZJCVVJQZBCS-UHFFFAOYSA-N
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Description

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple stepsThe final steps involve the construction of the triazatricyclo framework and the attachment of the carboxamide group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. standard organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods, are likely employed.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the imino group can produce primary or secondary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its complex structure, which combines multiple functional groups and ring systems.

Properties

Molecular Formula

C23H19N7O2S2

Molecular Weight

489.6 g/mol

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H19N7O2S2/c1-2-29-18(24)15(12-16-19(29)25-17-10-6-7-11-30(17)21(16)32)20(31)26-22-27-28-23(34-22)33-13-14-8-4-3-5-9-14/h3-12,24H,2,13H2,1H3,(H,26,27,31)

InChI Key

RUIZJCVVJQZBCS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C1=N)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4)C(=O)N5C=CC=CC5=N2

Origin of Product

United States

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